molecular formula C16H17N3 B5182432 4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile

4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile

Cat. No.: B5182432
M. Wt: 251.33 g/mol
InChI Key: HROTYUWKLASKPY-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile is a chemical compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a dihydroisoquinoline moiety attached to a heptanedinitrile chain. Dihydroisoquinolines are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the oxidation of iminium intermediates to produce N-alkylated 3,4-dihydroisoquinolinones . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

Industrial production of 4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile is unique due to the presence of the heptanedinitrile chain, which can impart distinct chemical and biological properties. This structural feature differentiates it from other dihydroisoquinoline derivatives and may contribute to its specific applications and activities .

Properties

IUPAC Name

4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c17-10-3-6-14(7-4-11-18)16-15-8-2-1-5-13(15)9-12-19-16/h1-2,5,8,14H,3-4,6-7,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROTYUWKLASKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327613
Record name 4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300393-82-2
Record name 4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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